

Crystal Structure Analysis of Benzhydrol: A Technical Guide

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Compound of Interest

Compound Name: Benzhydrol

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This guide provides a comprehensive technical overview of the crystal structure analysis of **benzhydrol** (diphenylmethanol), a key intermediate in the synthesis of various pharmaceuticals and fragrances. This document details the crystallographic properties of **benzhydrol**, outlines the experimental procedures for its structural determination, and presents a logical workflow for its analysis.

Introduction

Benzhydrol, with the chemical formula $(C_6H_5)_2CHOH$, is a secondary alcohol that serves as a versatile precursor in organic synthesis. Its molecular structure and crystalline arrangement are of significant interest for understanding its reactivity, stability, and solid-state properties, which are crucial for drug development and materials science. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids like **benzhydrol**, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data of Benzhydrol

The crystallographic data presented below corresponds to a polymorph of **benzhydrol** grown by the slow evaporation solution technique. This data provides fundamental information about the geometry and symmetry of the crystal lattice.

Table 1: Crystal Data and Structure Refinement for **Benzhydrol**

Parameter	Value
Empirical formula	C ₁₃ H ₁₂ O
Formula weight	184.23
Temperature	293(2) K
Wavelength	1.54060 Å
Crystal system	Orthorhombic
Space group	Pca2 ₁
Unit cell dimensions	
a	18.649(5) Å
b	5.954(2) Å
c	9.043(3) Å
α	90°
β	90°
γ	90°
Volume	1004.5(6) Å ³
Z	4
Calculated density	1.217 Mg/m ³
Absorption coefficient	0.613 mm ⁻¹
F(000)	392
Data collection	
Diffractometer	Bruker AXS D8 QUEST
Radiation source	CuKα radiation
Theta range for data collection	4.73 to 68.48°
Index ranges	-22 ≤ h ≤ 22, -7 ≤ k ≤ 7, -10 ≤ l ≤ 10

Reflections collected	9108
Independent reflections	1834 [R(int) = 0.0341]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1834 / 1 / 128
Goodness-of-fit on F ²	1.077
Final R indices [I>2sigma(I)]	R1 = 0.0347, wR2 = 0.0911
R indices (all data)	R1 = 0.0363, wR2 = 0.0927
Largest diff. peak and hole	0.131 and -0.135 e.Å ⁻³

Experimental Protocols

Single Crystal Growth of Benzhydrol

High-quality single crystals of **benzhydrol** suitable for X-ray diffraction can be grown using the slow evaporation solution technique.

Materials and Equipment:

- **Benzhydrol** (high purity)
- Acetone (analytical grade)
- Beaker
- Magnetic stirrer and stir bar
- Hot plate
- Crystallization dish with a loose-fitting cover

Procedure:

- A supersaturated solution of **benzhydrol** is prepared by dissolving the compound in acetone at a slightly elevated temperature with continuous stirring.
- The solution is then filtered to remove any insoluble impurities.
- The clear solution is transferred to a crystallization dish.
- The dish is covered loosely to allow for slow evaporation of the solvent at room temperature.
- The setup is kept in a vibration-free environment to promote the growth of large, well-defined crystals.
- Over a period of several days to weeks, as the solvent evaporates, the solution becomes more concentrated, leading to the formation of single crystals.
- Once crystals of suitable size (typically 0.1-0.3 mm in all dimensions) are formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Data Collection:

- A suitable single crystal of **benzhydrol** is selected and mounted on a goniometer head.
- The crystal is placed on the diffractometer (e.g., Bruker AXS D8 QUEST) equipped with a radiation source (e.g., CuK α radiation, $\lambda = 1.54060 \text{ \AA}$).
- The data collection is performed at a controlled temperature (e.g., 293 K) to minimize thermal vibrations of the atoms.
- The diffractometer collects a series of diffraction patterns by rotating the crystal through a range of angles.

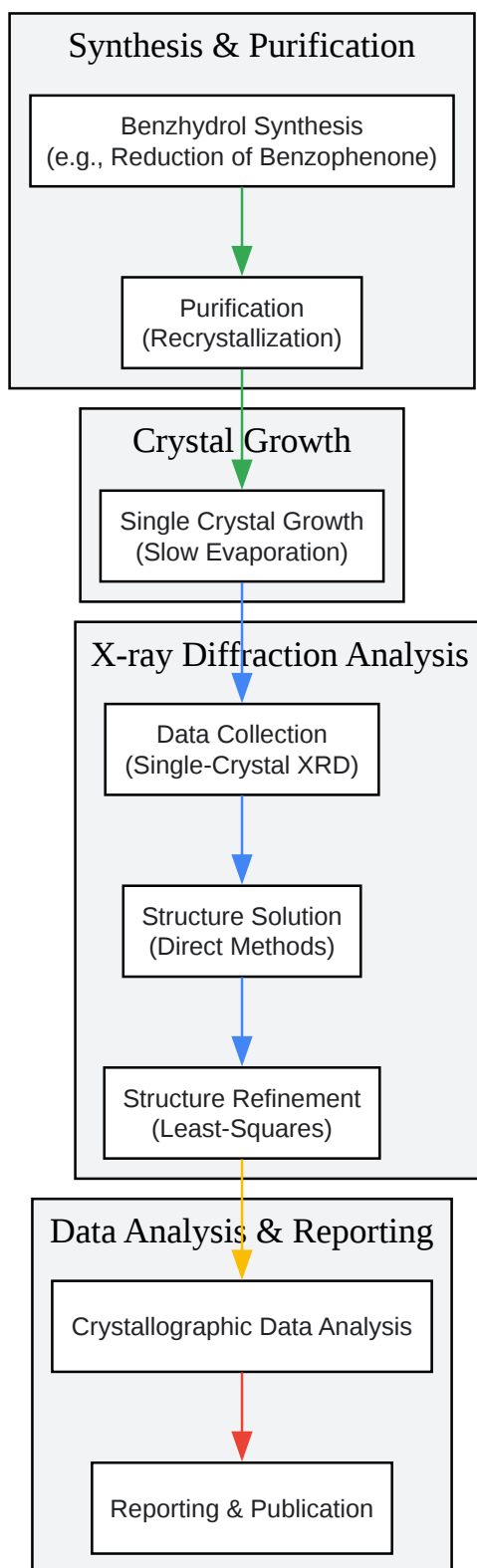
Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.

- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
- The structural model is then refined using a full-matrix least-squares method on F^2 . This process iteratively adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated by checking various crystallographic parameters, such as the R-factors and the goodness-of-fit.

Workflow for Benzhydrol Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of **benzhydrol** to its comprehensive crystal structure analysis.



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